Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
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Description
Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate demonstrates interesting chemical properties, particularly in its cyclization reactions. Ukrainets et al. (2014) found that this compound, under the influence of bases, cyclizes to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, independent of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Synthesis Optimization
In the context of process optimization, Xu et al. (2018) worked on synthesizing Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, from salicylic acid. This involved multiple steps including etherification and sulfonyl chloride reactions, aiming to improve overall yield and efficiency (Xu, Guo, Li, & Liu, 2018).
Antimicrobial Applications
Exploring the antimicrobial potential, Patil et al. (2010) synthesized compounds related to this compound. They found that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Photolysis and Environmental Studies
The photolysis of related sulfonylurea herbicides, including compounds like tribenuron-methyl, has been studied by Bhattacharjeel and Dureja (2002). They investigated the degradation products and kinetics of these compounds on different surfaces, providing insights into the environmental behavior of such chemicals (Bhattacharjeel & Dureja, 2002).
properties
IUPAC Name |
methyl 2-[[3-(3-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-30-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)32(28,29)18-9-4-3-8-17(18)21(27)31-2/h3-9,14H,10-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPBBGWIHCDXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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